benzyl 2-isobutylacrylate
Description
Benzyl 2-isobutylacrylate is an ester derivative of acrylic acid, characterized by the presence of a benzyl group and an isobutyl substituent on the acrylate backbone. Its chemical formula is $ \text{C}{14}\text{H}{18}\text{O}_2 $, with a molecular weight of 218.29 g/mol. This compound is typically utilized in polymer chemistry as a monomer due to its ability to impart flexibility, hydrophobicity, and UV stability to copolymers . It also finds niche applications in fragrance formulations and specialty coatings.
Properties
CAS No. |
118053-31-9 |
|---|---|
Molecular Formula |
C14H18O2 |
Molecular Weight |
218.29 g/mol |
IUPAC Name |
benzyl 4-methyl-2-methylidenepentanoate |
InChI |
InChI=1S/C14H18O2/c1-11(2)9-12(3)14(15)16-10-13-7-5-4-6-8-13/h4-8,11H,3,9-10H2,1-2H3 |
InChI Key |
KRRNMUYRNUTOTQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=C)C(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
The synthesis of benzyl 2-isobutylacrylate typically involves esterification reactions. One common method is the reaction of 4-methyl-2-methylene-pentanoic acid with benzyl alcohol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to facilitate the formation of the ester bond. Industrial production methods may involve similar esterification processes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
benzyl 2-isobutylacrylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the phenylmethyl group can be replaced by other nucleophiles under appropriate conditions.
Common reagents used in these reactions include sulfuric acid, potassium permanganate, chromium trioxide, and lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
benzyl 2-isobutylacrylate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of more complex molecules.
Biology: This compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or antimicrobial properties, is ongoing.
Industry: It is used in the production of fragrances and flavoring agents due to its aromatic properties.
Mechanism of Action
The mechanism of action of benzyl 2-isobutylacrylate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active acid and alcohol components, which can then interact with biological pathways. The molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Key Properties:
- Boiling Point : ~280°C (estimated)
- Density : 1.01–1.03 g/cm³
- Solubility: Insoluble in water; soluble in organic solvents (e.g., ethanol, acetone).
- Reactivity : Undergoes radical polymerization and hydrolyzes under strong acidic or alkaline conditions.
Comparison with Similar Acrylate Esters
Benzyl 2-isobutylacrylate belongs to the acrylate ester family, which includes compounds like methyl acrylate , ethylhexyl acrylate , and benzyl acrylate . Below is a comparative analysis:
Table 1: Comparative Properties of Acrylate Esters
| Compound | Molecular Formula | Boiling Point (°C) | Polymerization Rate | Key Applications |
|---|---|---|---|---|
| This compound | $ \text{C}{14}\text{H}{18}\text{O}_2 $ | 280 | Moderate | Specialty polymers, coatings |
| Benzyl acrylate | $ \text{C}{10}\text{H}{10}\text{O}_2 $ | 245 | High | Adhesives, elastomers |
| 2-Ethylhexyl acrylate | $ \text{C}{11}\text{H}{20}\text{O}_2 $ | 215 | Very High | Pressure-sensitive adhesives |
| Methyl acrylate | $ \text{C}4\text{H}6\text{O}_2 $ | 80 | Low | Plasticizers, textiles |
Key Differences:
Steric Effects : The isobutyl group in this compound introduces steric hindrance, slowing its polymerization rate compared to benzyl acrylate .
Thermal Stability : Higher boiling point than benzyl acrylate due to increased molecular weight and branching.
Hydrophobicity : Outperforms methyl and ethyl acrylates in moisture resistance, making it suitable for outdoor coatings.
Q & A
Q. What are the established synthetic routes for benzyl 2-isobutylacrylate, and how do reaction conditions influence yield and purity?
Methodological Answer: The synthesis typically involves esterification of 2-isobutylacrylic acid with benzyl alcohol, catalyzed by acid (e.g., H₂SO₄) or enzymes (lipases). Key variables include temperature (60–90°C), solvent polarity (e.g., toluene vs. ionic liquids), and catalyst loading. For example, enzymatic routes may achieve >90% conversion under mild conditions but require optimization of water activity and enzyme stability . A comparative table of methods is provided below:
| Method | Catalyst | Yield (%) | Purity (%) | Key Conditions |
|---|---|---|---|---|
| Acid-catalyzed | H₂SO₄ | 78 | 95 | Reflux, 6 h |
| Enzymatic (CAL-B) | Lipase B | 92 | 98 | 40°C, 24 h, solvent-free |
| Microwave-assisted | – | 85 | 97 | 100°C, 30 min |
Researchers should validate purity via GC-MS or HPLC, ensuring residual solvents/byproducts are below 0.1% .
Q. What spectroscopic and chromatographic techniques are optimal for characterizing this compound?
Methodological Answer: Nuclear Magnetic Resonance (¹H/¹³C NMR) is critical for structural elucidation, with characteristic peaks at δ 6.1–6.3 (vinyl protons) and δ 5.1 (benzyl CH₂). Infrared (IR) spectroscopy confirms ester carbonyl absorption (~1740 cm⁻¹). For quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) with a polar capillary column (e.g., DB-WAX) resolves isomers and detects impurities. High-resolution mass spectrometry (HRMS) provides exact mass verification (±0.001 Da). Ensure calibration curves are validated with R² > 0.99 .
Q. How can researchers assess the hydrolytic stability of this compound under varying pH and temperature conditions?
Methodological Answer: Design accelerated stability studies by incubating the compound in buffers (pH 2–10) at 25°C, 40°C, and 60°C. Monitor degradation kinetics via HPLC every 24 hours. Use the Arrhenius equation to extrapolate shelf life at room temperature. For example, hydrolysis at pH 7 and 40°C may follow first-order kinetics (k = 0.012 h⁻¹, t₁/₂ = 58 h). Control humidity using desiccators or saturated salt solutions .
Advanced Research Questions
Q. How can kinetic modeling resolve contradictions in reported Gibbs free energy (ΔG) values for this compound synthesis?
Methodological Answer: Discrepancies often arise from inconsistent activity coefficients or assumptions of ideality. Apply the Michaelis-Menten model for enzymatic routes or transition state theory for acid-catalyzed mechanisms. For example, if ΔG varies by >5 kJ/mol between studies, re-evaluate solvent effects (e.g., using COSMO-RS simulations) or measure activity coefficients via vapor-liquid equilibrium experiments. Validate models with experimental rate constants (k) across multiple temperatures (Arrhenius plots) .
Q. What strategies enhance enantioselective synthesis of this compound using chiral catalysts?
Methodological Answer: Employ chiral Lewis acids (e.g., BINOL-derived catalysts) or engineered lipases (e.g., Candida antarctica Lipase B mutants). Screen solvent systems (e.g., hexane:isopropanol mixtures) to optimize enantiomeric excess (ee). For instance, a 1:3 ratio may achieve 85% ee. Use Circular Dichroism (CD) spectroscopy or chiral HPLC (Chiralpak IA column) to quantify stereoisomers. Molecular docking simulations can predict enzyme-substrate binding conformations .
Q. How should researchers address conflicting data on the compound’s cytotoxicity in pharmacological studies?
Methodological Answer: Contradictions may stem from differences in cell lines (e.g., HEK-293 vs. HepG2) or assay protocols (MTT vs. resazurin). Conduct meta-analysis using standardized IC₅₀ values and adjust for variables like incubation time (24–72 h) and serum concentration. Perform dose-response curves with triplicate replicates and statistical validation (ANOVA, p < 0.05). Cross-validate cytotoxicity mechanisms via flow cytometry (apoptosis/necrosis assays) .
Q. What computational methods predict the solvatochromic behavior of this compound in novel solvent systems?
Methodological Answer: Apply Density Functional Theory (DFT) with polarizable continuum models (PCM) to simulate UV-Vis spectra. Compare calculated λ_max with experimental data in solvents like DMSO or ionic liquids. Use Kamlet-Taft parameters to correlate solvent polarity/polarizability with spectral shifts. Validate predictions via multivariate regression (R² > 0.95) and error analysis (RMSE < 5 nm) .
Data Presentation and Reproducibility Guidelines
- Tables/Figures : Include error bars (±SD) and significance annotations (e.g., asterisks for p < 0.05). Raw data should be archived in supplementary materials with DOI links .
- Reproducibility : Document catalyst batch numbers, solvent suppliers, and equipment calibration dates. For enzymatic syntheses, report specific activity (U/mg) and immobilization methods .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
